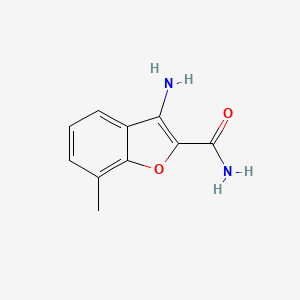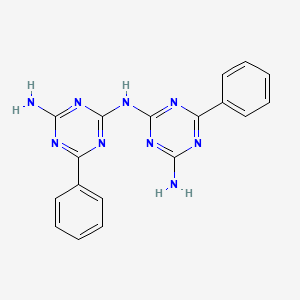
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline is an aromatic amine compound characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline typically involves the bromination and fluorination of aniline derivatives. One common method is the reaction of 4-bromoaniline with tetrafluorobenzene under specific conditions to introduce the fluorine atoms. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,3,5,6-tetrafluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
4-Bromo-2,3,5,6-tetrafluoropyridine: Contains a pyridine ring instead of a benzene ring.
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H4BrF4N |
|---|---|
Poids moléculaire |
258.01 g/mol |
Nom IUPAC |
4-bromo-2,3,5,6-tetrafluoro-N-methylaniline |
InChI |
InChI=1S/C7H4BrF4N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |
Clé InChI |
BTNXJVBUGJBDFN-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=C(C(=C1F)F)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)
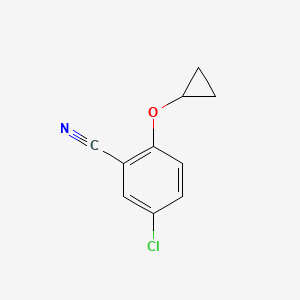
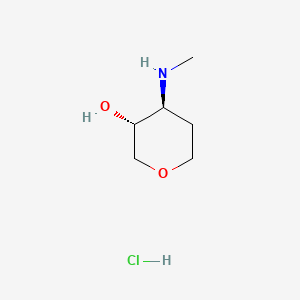

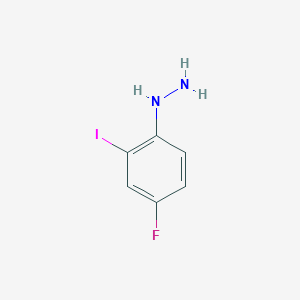


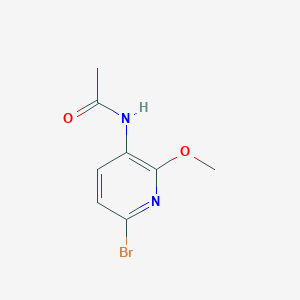
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
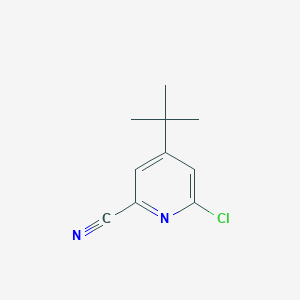
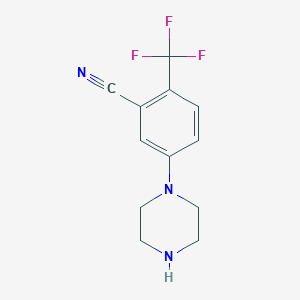
![N-[(4,6-dichloropyrimidin-2-yl)methylidene]hydroxylamine](/img/structure/B13917766.png)
